Carbamic acid, N-(4-cyanobutyl)-, methyl ester
Description
Carbamic acid, N-(4-cyanobutyl)-, methyl ester (CAS: Not explicitly provided in evidence) is a carbamate derivative characterized by a methyl ester group and a 4-cyanobutyl substituent attached to the carbamic acid backbone. Carbamates are widely studied for their pharmacological and industrial applications, with structural variations influencing biological activity, toxicity, and chemical reactivity .
Properties
IUPAC Name |
methyl N-(4-cyanobutyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-11-7(10)9-6-4-2-3-5-8/h2-4,6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWUSLSXMSPPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888767 | |
| Record name | Carbamic acid, N-(4-cyanobutyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96232-90-5 | |
| Record name | Methyl N-(4-cyanobutyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96232-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-cyanobutyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096232905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-(4-cyanobutyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbamic acid, N-(4-cyanobutyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The direct reaction of 4-cyanobutylamine with methyl chloroformate represents the most straightforward approach:
This exothermic reaction typically proceeds in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) at 0–5°C, with a base (e.g., triethylamine or sodium hydroxide) to neutralize HCl.
Challenges and Mitigations
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Nitrile stability : The cyanobutyl group’s nitrile functionality is generally inert under mild conditions but may hydrolyze at elevated temperatures or in acidic/basic media. Maintaining pH 7–8 and temperatures below 30°C mitigates this risk.
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Byproduct formation : Over-chlorination or urea formation is negligible due to the high electrophilicity of chloroformates.
Synthesis Route 2: Isocyanate-Mediated Pathway Inspired by Industrial Processes
Patent CN85109417A outlines a continuous three-step method for N-methyl carbamates, adaptable to the target compound with modifications:
Stepwise Process Overview
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Urethane formation : Diphenyl carbonate reacts with methylamine to yield phenyl-N-methyl urethane.
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Thermal decomposition : Urethane cleavage at 180–220°C produces methyl isocyanate (MIC) and phenol.
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Carbamate synthesis : MIC reacts with a nucleophile (e.g., substituted phenol) in the presence of catalysts.
Adaptation for Target Compound
Replacing phenol with 4-cyanobutanol in Step 3 could theoretically yield the desired carbamate. However, the target structure features an amine-bound carbamate , necessitating substitution of the nucleophile with 4-cyanobutylamine . This modification alters the reaction dynamics:
Critical Process Parameters
Industrial Feasibility
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Continuous vs. batch processing : The patent emphasizes continuous reactors for higher throughput.
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Yield : Industrial N-methyl carbamate processes achieve >98% yields, suggesting potential scalability for the target compound.
Comparative Analysis of Synthetic Routes
| Parameter | Chloroformate Route | Isocyanate Route |
|---|---|---|
| Reactants | 4-Cyanobutylamine, methyl chloroformate | Diphenyl carbonate, methylamine, 4-cyanobutylamine |
| Conditions | 0–5°C, anhydrous | 0–50°C, catalytic, continuous flow |
| Catalysts | Base (e.g., Et₃N) | Tertiary amines/organotin compounds |
| Byproducts | HCl | Phenol, diphenyl carbonate |
| Yield (Estimated) | 85–95% | 90–98% |
| Scalability | Laboratory-scale | Industrial-scale |
Emerging Innovations and Optimization Strategies
Solvent-Free Carbamoylation
Recent advances in green chemistry advocate for solvent-free reactions. Microwave-assisted synthesis could accelerate the chloroformate route while reducing energy input.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(4-cyanobutyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The carbamate group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Agricultural Applications
Insecticides and Acaricides
N-(4-cyanobutyl)-methyl carbamate is recognized for its efficacy as an insecticide and acaricide. Research indicates that compounds derived from carbamic acids exhibit strong insecticidal properties against harmful pests. For instance, the synthesis of 2,2-dimethyl-4-cyanobutyraldoxime-N-methyl carbamate has been explored for its potential in pest control, demonstrating effective results against various insect species .
Mechanism of Action
The mode of action for these carbamates typically involves the inhibition of acetylcholinesterase (AChE), an essential enzyme for neurotransmission in insects. By blocking AChE activity, these compounds lead to an accumulation of acetylcholine in synaptic clefts, resulting in paralysis and death of the target pests .
Pharmaceutical Applications
Potential Therapeutic Uses
Research into carbamic acid derivatives has also identified potential therapeutic applications. For example, compounds similar to N-(4-cyanobutyl)-methyl ester are being investigated for their ability to act as antitumor agents. Studies have shown that certain carbamate structures can inhibit cancer cell proliferation by inducing apoptosis through various pathways .
Case Study: Anticancer Activity
A study demonstrated that a related carbamate exhibited significant cytotoxic effects on human cancer cell lines. The compound's structure allowed it to interact with cellular targets effectively, leading to increased interest in its development as a therapeutic agent .
While the applications of N-(4-cyanobutyl)-methyl ester are promising, it is crucial to consider its environmental impact and safety profile. Studies have indicated that while these compounds can be effective in pest control, they may pose risks to non-target organisms and ecosystems if not used judiciously . Regulatory assessments often evaluate the toxicity levels and environmental persistence of such chemicals to ensure safe usage.
Mechanism of Action
The mechanism of action of Carbamic acid, N-(4-cyanobutyl)-, methyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The cyanobutyl side chain may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamic Acid Esters
Pharmacological and Toxicological Profiles
- ACC2 Inhibitors (A-908292): Methyl esters with thiazole-phenoxy substituents exhibit enantiomer-specific ACC2 inhibition (IC₅₀ = 23 nM for the S-enantiomer) but also activate PPAR-α pathways, complicating mechanistic interpretations .
- Asulam : Methyl ester derivatives with sulfonamide groups show herbicidal action but are associated with moderate acute toxicity (oral LD₅₀ ~4,000 mg/kg in rats) .
- Diethyl Carbamates : Higher alkylation (e.g., diethyl esters in ) correlates with increased stability but also greater irritation hazards (H315, H319) .
The target compound’s nitrile group may introduce unique toxicological risks, such as cyanide release under metabolic degradation, though this is speculative without direct data.
Key Research Findings and Data
Stability and Reactivity
- Hydrolysis Resistance: Methyl esters are less stable than dimethyl or diethyl analogs but more reactive than phenyl esters. The 4-cyanobutyl group may slow hydrolysis due to steric effects .
Structural-Activity Relationships (SAR)
- Quaternary Ammonium Salts : In , quaternary salts of aromatic carbamates showed enhanced miotic activity compared to tertiary bases. The target compound lacks a basic center, suggesting weaker cholinergic effects .
- Enantiomeric Differences: As seen in ACC2 inhibitors (), stereochemistry critically influences activity. The 4-cyanobutyl group’s linear structure may reduce stereochemical complexity compared to branched analogs .
Biological Activity
Carbamic acid, N-(4-cyanobutyl)-, methyl ester (CAS Number: 11040931) is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity, including metabolic pathways, toxicity profiles, and pharmacological effects.
- Molecular Formula : C₉H₁₁N₃O₂
- Molecular Weight : 183.20 g/mol
- Structure : This compound features a carbamate functional group with a cyanobutyl side chain, which may influence its biological interactions.
Pharmacological Effects
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Antiproliferative Activity :
- Some carbamate derivatives exhibit significant antiproliferative effects against various human tumor cell lines. For instance, compounds structurally related to N-(4-cyanobutyl)-methyl ester have shown promise in inhibiting cancer cell growth through mechanisms involving cell cycle arrest and apoptosis induction .
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Neuroprotective Effects :
- Preliminary research suggests that certain carbamates may possess neuroprotective properties. The presence of a cyanobutyl group could enhance interactions with neuroreceptors or modulate oxidative stress pathways, although specific studies on N-(4-cyanobutyl)-methyl ester are needed for conclusive evidence .
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Enzyme Interaction :
- Carbamate compounds typically interact with various enzymes, potentially influencing metabolic pathways. The enzyme inhibition profile of N-(4-cyanobutyl)-methyl ester remains to be fully characterized but may include interactions with acetylcholinesterase or other hydrolases involved in neurotransmission .
In Vivo Studies
- A study evaluated the effects of related carbamates on reproductive health in male rats. The findings indicated significant histopathological changes in testes at higher doses (≥780 mg/kg), including reduced sperm counts and degeneration of seminiferous tubules . While direct evidence for N-(4-cyanobutyl)-methyl ester is lacking, these results highlight potential risks associated with high exposure levels.
Metabolite Identification
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Carbamic acid, N-(4-cyanobutyl)-, methyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via carbamate esterification. A common approach involves reacting an amine precursor (e.g., 4-cyanobutylamine) with methyl chloroformate under basic conditions. For example, palladium-catalyzed hydrogenation in methanol solvent has been used to achieve esterification with yields >70% under controlled H₂ atmospheres . Solvent choice (e.g., CH₃CN vs. CHCl₃) and catalysts (e.g., DMAP) significantly affect reaction efficiency. Purification via column chromatography (cyclohexane/EtOAC gradients) is recommended to isolate the product .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization should include:
- ¹H/¹³C NMR : Key signals include the methyl ester (–OCH₃) at ~3.6–3.8 ppm and nitrile (–CN) at ~2.5–3.0 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 227 for methyl ester derivatives) confirm molecular weight .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and nitrile (~2250 cm⁻¹) groups .
Advanced Research Questions
Q. What strategies optimize regioselectivity in the synthesis of carbamate derivatives with bulky substituents?
- Methodological Answer : Steric hindrance from the 4-cyanobutyl group can lead to side reactions. Strategies include:
- Protecting Groups : Use tert-butyl or benzyl esters to temporarily shield reactive sites during synthesis .
- Catalytic Systems : DMAP (4-dimethylaminopyridine) enhances nucleophilicity in carbamate formation, reducing by-products like ureas .
- Temperature Control : Low-temperature (−10°C) reactions minimize thermal degradation of the nitrile group .
Q. How do contradictory data on reaction yields arise in carbamate synthesis, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from:
- Deprotection Efficiency : Variability in deprotection steps (e.g., acidic vs. basic conditions) alters final yields. For example, tert-butyl ester deprotection with HCl/dioxane achieves >90% yield, while TFA may degrade nitrile groups .
- Analytical Calibration : Standardize HPLC or GC-MS protocols using reference compounds (e.g., NIST-certified carbamates) to ensure reproducibility .
Q. What role do carbamate esters play in modulating ion channel function, and how can their bioactivity be assayed?
- Methodological Answer : Carbamates like Retigabine (a structural analog) act as KCNQ potassium channel openers. Bioactivity assays include:
- Electrophysiology : Patch-clamp studies on HEK293 cells expressing KCNQ4 mutants to measure current restoration .
- MetHb Formation Assays : Monitor methemoglobin levels in erythrocyte models to assess oxidative toxicity risks .
Data Contradiction Analysis
Q. How should researchers address inconsistent reports on the stability of this compound under acidic conditions?
- Methodological Answer : Stability varies due to:
- Nitrogen Substituents : The electron-withdrawing –CN group increases susceptibility to hydrolysis. Compare degradation kinetics via pH-controlled stability studies (pH 2–7) using HPLC .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the carbamate bond better than protic solvents .
Applied Research Questions
Q. What are the computational approaches for predicting the pharmacokinetic properties of carbamate derivatives?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
